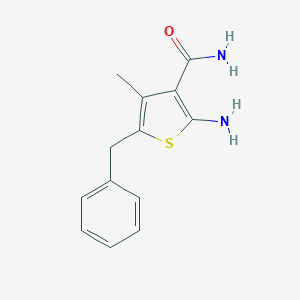![molecular formula C17H17N3O3 B183340 N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 6048-69-7](/img/structure/B183340.png)
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide, also known as NM-3, is a small molecule compound that has been widely studied in the field of biomedical research. It belongs to the class of pyridine carboxamides and has shown promise in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and topoisomerases, which are involved in DNA replication and gene expression. N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in the brain, and improve glucose metabolism in diabetic animals. Additionally, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its relatively low cost compared to other compounds. However, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide also has some limitations, such as its poor bioavailability and limited information on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for the research of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide. One potential direction is to explore its therapeutic potential in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Another direction is to investigate the underlying mechanisms of its biological effects and its interactions with other compounds. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetics and toxicity profile could lead to the development of more effective drugs based on N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide.
Conclusion:
In conclusion, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is a promising small molecule compound that has shown potential in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide and to develop more effective drugs based on this compound.
Méthodes De Synthèse
The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is through the reaction of 2-aminopyridine with 4-morpholinecarboxylic acid anhydride, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. This process results in the formation of N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide, which can be purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to improve memory and cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease, N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and cell death.
Propriétés
Numéro CAS |
6048-69-7 |
|---|---|
Nom du produit |
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide |
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-16(13-4-3-7-18-12-13)19-15-6-2-1-5-14(15)17(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Clé InChI |
DCTNPMCGZKIIRD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



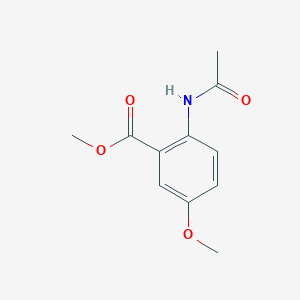
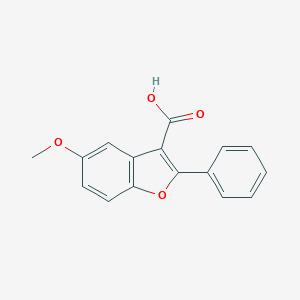
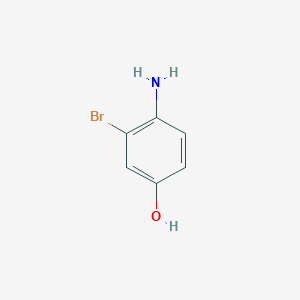
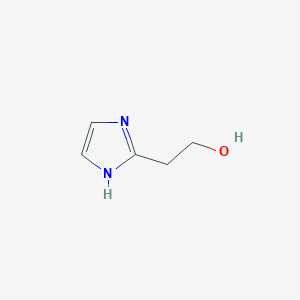


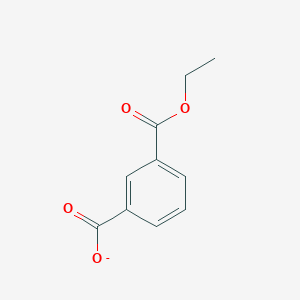
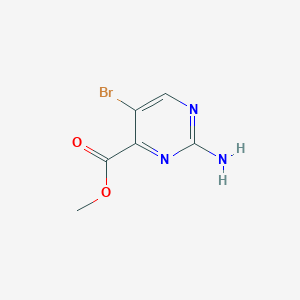
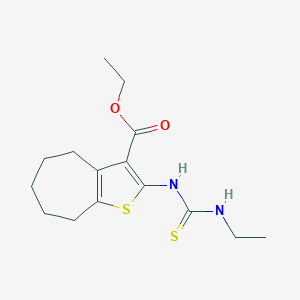

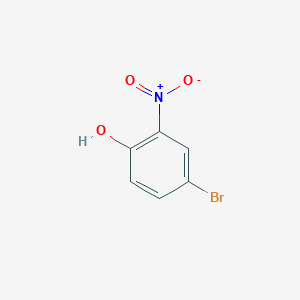
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

